molecular formula C14H21NO5 B12104228 Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate

Cat. No.: B12104228
M. Wt: 283.32 g/mol
InChI Key: FXOSQBJVTLTPLU-UHFFFAOYSA-N
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Description

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate is a complex organic compound with a bicyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an ethyl ester, and a ketone functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Oxidation to Form the Ketone: The ketone functional group is introduced through an oxidation reaction. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions to yield the free amine. In a key synthesis of NMDA receptor ligands, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removed the Boc group, producing the corresponding amine hydrochloride salt . This reaction is pivotal for accessing reactive intermediates in drug discovery.

Reaction Conditions

ReagentSolventProductYield
TFADCMAmine HCl salt52–78%

Ethyl Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form a carboxylic acid, which is further functionalized. For example, in the synthesis of Cathepsin C inhibitors, the ester was hydrolyzed to a carboxylic acid intermediate, enabling amide bond formation . Basic hydrolysis (NaOH/EtOH) or enzymatic methods are standard for this transformation.

Hydrolysis Pathways

ConditionsProductApplication
6 M HCl, refluxCarboxylic acidIntermediate for amidation
NaOH, H₂O/EtOHSodium carboxylatePharmaceutical synthesis

Ketone Reduction

The 5-oxo group is reduced to a hydroxyl group using borane (BH₃) or sodium borohydride (NaBH₄). In a related compound, hydroboration-oxidation yielded diastereomeric alcohols, which were oxidized to diacids for further functionalization .

Reduction Example

Starting MaterialReagentProductDiastereomeric Ratio
Boc-protected 5-oxo derivativeBH₃5-Hydroxy derivative65:35 (s1:s2)

Stereoselective Cuprate Additions

The compound serves as a precursor for 1,4-conjugate additions. In NMDA ligand synthesis, vinyl cuprates were added to an enone intermediate derived from this scaffold, forming stereochemically complex products .

Key Reaction Steps

  • Cuprate Addition : Vinyl bromide-derived cuprate reacted with enone 4 to yield 6a (65% yield, single trans-diastereomer) .

  • Hydroboration-Reduction : Borane reduced the lactam and olefin to alcohol 7a (52% yield).

  • Oxidation : Ruthenium(VIII) oxide oxidized diol 8a to diacid 9a .

Decarboxylation and Functionalization

After hydrolysis, the carboxylic acid undergoes decarboxylation under acidic or thermal conditions. This step was utilized in the synthesis of tetrazole derivatives, where decarboxylation yielded intermediates for heterocycle formation .

Structural and Stereochemical Insights

Single-crystal X-ray diffraction confirmed the absolute stereochemistry of derivatives, ensuring enantiopure products for biological testing . The bicyclo[2.2.1]heptane core imposes rigidity, enhancing binding affinity in target proteins.

This compound’s multifaceted reactivity underscores its utility in medicinal chemistry, particularly for accessing stereochemically complex pharmacophores. Its synthetic flexibility—via deprotection, hydrolysis, and stereoselective transformations—makes it a cornerstone in developing CNS-targeted therapeutics .

Scientific Research Applications

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of protease inhibitors.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the amine, allowing selective reactions at other functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.

Comparison with Similar Compounds

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate can be compared with similar compounds such as:

    Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo-[2.2.1]heptane-3-carboxylate: This compound has a hydroxyl group instead of a ketone, which alters its reactivity and applications.

    Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo-[2.2.1]heptane-3-carboxylate: Similar to the previous compound but with a different stereochemistry, affecting its biological activity and synthesis routes.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.1]heptane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO5, with a molecular weight of approximately 283.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an oxo group at the 5-position, which are critical for its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its potential as a DPP-4 (dipeptidyl peptidase-4) inhibitor. DPP-4 inhibitors are commonly used in the treatment of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels in the bloodstream .

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the azabicyclic structure can significantly influence the inhibitory potency against DPP-4. For instance, compounds with similar bicyclic moieties have demonstrated varying degrees of biological activity depending on their substituents and stereochemistry . The presence of the oxo group at the 5-position is particularly crucial for enhancing binding affinity to the DPP-4 enzyme.

Case Studies

Several studies have explored the biological activity of related compounds to understand the SAR better:

  • DPP-4 Inhibition Studies : A study synthesized a series of azabicyclic derivatives and evaluated their DPP-4 inhibitory activity using in vitro assays. The results indicated that modifications in the bicyclic framework could lead to enhanced potency compared to traditional inhibitors .
  • Molecular Modeling : Computational studies have been conducted to predict the binding interactions between Ethyl (1S,3S,4S)-rel and DPP-4. These models suggest that specific conformations of the compound facilitate optimal interactions with the active site of the enzyme .

Comparative Analysis

To further illustrate the uniqueness of Ethyl (1S,3S,4S)-rel compared to similar compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaKey FeaturesDPP-4 Inhibition Activity
Ethyl (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylateC9H16ClNO2Lacks oxo groupLow
2-tert-butyl 3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.1]heptaneC14H21NO5Additional tert-butyl groupModerate
Ethyl (1S,3S,4S)-rel-Dipeptide DerivativeC14H21NO5Modified peptide linkageHigh

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate, and how are they addressed?

The synthesis of bicyclic azabicyclo compounds often faces challenges in stereochemical control and functional group compatibility. For example, Portoghese’s method for analogous bicyclo[2.2.1]heptane derivatives employs sequential protection/deprotection steps (e.g., Boc-group stability under LiBH₄ reduction) and precise reaction conditions (e.g., NaOMe/MeOH reflux for cyclization) to maintain stereochemical integrity . Modified routes using trans-4-hydroxy-L-proline as a starting material improve efficiency by reducing side reactions and shortening reaction times .

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical confirmation typically involves X-ray crystallography for absolute configuration determination, as demonstrated for tert-butyl-protected bicyclo[2.2.1]heptane derivatives . Nuclear Overhauser Effect (NOE) NMR experiments and chiral HPLC can resolve diastereomers or enantiomers, especially when crystallographic data are unavailable .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., Boc carbonyl at ~150 ppm) and bicyclic ring protons (e.g., bridgehead protons at 3.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) validate ester and Boc groups .

Advanced Research Questions

Q. How can researchers optimize the diastereoselectivity of the bicyclic core during synthesis?

Diastereoselectivity is influenced by steric and electronic factors. For example, the use of bulky reagents like tert-butyldimethylsilyl (TBS) groups in hydroxylation reactions can direct stereochemical outcomes by shielding specific faces of intermediates . Kinetic vs. thermodynamic control in cyclization steps (e.g., using NaBH₄ vs. LiAlH₄) may also alter selectivity .

Q. What strategies resolve contradictions in reported synthetic yields for similar bicyclo[2.2.1]heptane derivatives?

Discrepancies in yields often stem from variations in purification methods (e.g., column chromatography vs. crystallization) or reagent purity. For instance, Portoghese’s synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane achieved 90% yield using NaOMe/MeOH reflux, while modified protocols with DMAP/Et₃N improved efficiency to 93% . Systematic reproducibility studies under inert atmospheres (e.g., N₂) are recommended to minimize oxidative side reactions .

Q. How does functionalization of the bicyclic scaffold (e.g., Boc-group replacement) impact biological activity?

Functional groups like Boc-protected amines are often replaced with bioisosteres (e.g., trifluoromethylphenyl groups) to enhance pharmacokinetic properties. For example, C-substituted diazabicyclo derivatives exhibited improved binding affinity in enzyme inhibition assays due to increased hydrophobic interactions . In vitro assays (e.g., MIC testing) can correlate structural modifications with antibacterial activity .

Q. What computational methods support the design of derivatives with enhanced stability or activity?

Q. How are diastereomeric mixtures resolved during synthesis?

Diastereomers are separated via flash chromatography using polar solvents (e.g., toluene/diethyl ether 1:1) or chiral stationary phases . For example, trifluoromethyl-substituted derivatives were resolved with >95% purity using gradient elution .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Antibacterial Activity : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive/negative strains .
  • Enzyme Inhibition : Fluorescence-based assays measure inhibition of target enzymes (e.g., β-lactamases) .
  • Cytotoxicity : MTT assays assess selectivity against mammalian cell lines .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOSQBJVTLTPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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